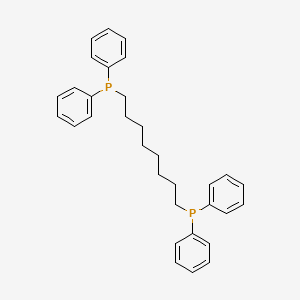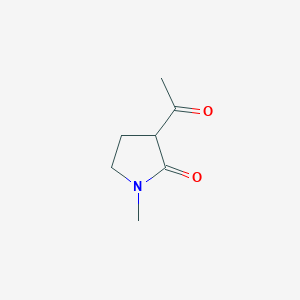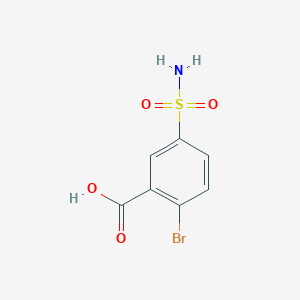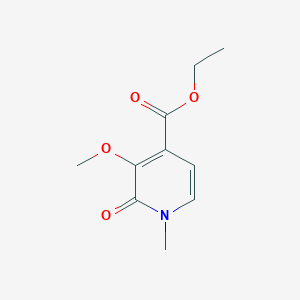
1,8-Bis(diphenylphosphino)octane
Vue d'ensemble
Description
1,8-Bis(diphenylphosphino)octane, also known as this compound, is an organophosphorus compound that has been used in medicinal and scientific research for many years. It is an important reagent for organic synthesis and has a wide range of applications in the fields of medicine and biochemistry. This compound is a white crystalline solid with a melting point of 185-186 °C and a boiling point of 334-335 °C. It is soluble in most organic solvents, such as ether, chloroform, and benzene.
Applications De Recherche Scientifique
Complex Formation and Structural Properties
1,8-Bis(diphenylphosphino)octane (dpo) has been studied for its ability to form complexes with various metals. Research has shown that dpo forms palladium(II) complexes, where the structure of these complexes depends on the length of the alkane chain between the donor atoms. In these complexes, dpo acts as a bridging ligand, forming dimeric structures with palladium atoms (Hill et al., 1980). Additionally, dpo forms pseudo-tetrahedral nickel complexes, demonstrating its versatility as a ligand (Hill et al., 1982).
Nanoparticle Coordination and Catalysis
The coordination properties of dpo have been explored in the context of gold nanoclusters. One study reported the synthesis of a new Au22 nanocluster coordinated by six bidentate diphosphine ligands, including dpo. This research highlighted the potential of dpo in nanoparticle stabilization and catalysis, with specific focus on the unique structural properties of these gold nanoclusters (Chen et al., 2014).
Electrochromic Properties of Metallodithiolene Complexes
In the field of materials science, dpo has been involved in the synthesis of metallodithiolene complexes, which display interesting near-infrared (NIR) electrochromic properties. These complexes, incorporating dpo as a ligand, have been studied for their optical contrasts, switching times, and electrochromic efficiencies. Such properties are valuable for applications in smart windows and display technologies (Chen et al., 2016).
Applications in Organometallic Chemistry
Dpo has also found applications in the synthesis of novel organometallic compounds. For instance, its reaction with borane−dimethyl sulfide complex led to the formation of unique boronium salts, showcasing the reactivity of dpo in organometallic syntheses (Owsianik et al., 2009).
Mécanisme D'action
Target of Action
1,8-Bis(diphenylphosphino)octane is a bidentate diphosphine ligand . It primarily targets gold atoms in the formation of gold nanoclusters . These gold atoms serve as the primary sites for the compound’s action .
Mode of Action
The compound interacts with its targets by forming bonds with gold atoms in nanoclusters . Specifically, it holds together two directly bonded Au11 subunits, creating a nanocluster composed of these subunits . This interaction results in a change in the electronic and optical properties of the nanocluster .
Biochemical Pathways
Its interaction with gold atoms in nanoclusters suggests that it may influence the electronic and optical properties of these structures .
Pharmacokinetics
It’s important to note that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c to maintain its stability .
Result of Action
These gold atoms can be considered as potential in situ active sites for catalysis .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of inert gas. The compound should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability . The presence of gold atoms is also crucial for the compound’s action .
Safety and Hazards
Orientations Futures
The future directions of 1,8-Bis(diphenylphosphino)octane research could involve further exploration of its coordination with gold nanoclusters. The uncoordinated surface gold atoms in the Au22 nanocluster present potential in situ active sites for catalysis, which could be harnessed for various applications .
Propriétés
IUPAC Name |
8-diphenylphosphanyloctyl(diphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36P2/c1(3-17-27-33(29-19-9-5-10-20-29)30-21-11-6-12-22-30)2-4-18-28-34(31-23-13-7-14-24-31)32-25-15-8-16-26-32/h5-16,19-26H,1-4,17-18,27-28H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BABUPOVYOOZOAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCCCCCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50571154 | |
| Record name | (Octane-1,8-diyl)bis(diphenylphosphane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50571154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41625-30-3 | |
| Record name | (Octane-1,8-diyl)bis(diphenylphosphane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50571154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Hydroxyspiro[chroman-2,1'-cyclopentan]-4-one](/img/structure/B1339204.png)










![Ethyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B1339237.png)
![5,6-Diiodobenzo[d][1,3]dioxole](/img/structure/B1339240.png)

